![molecular formula C22H21NO6S2 B2962861 Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946384-80-1](/img/structure/B2962861.png)
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a sulfonamide, a benzodioxin, and a thiophene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate sulfonyl chloride with the benzodioxin amine, followed by esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxin and thiophene rings would contribute to the compound’s aromaticity, while the sulfonamide and ester groups would likely influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the sulfonamide could potentially undergo hydrolysis under acidic or basic conditions, while the ester could be subject to reactions such as saponification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of an ester could influence its solubility in organic solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- The compound shows notable structural features, particularly in its molecular geometry. Xing and Nan (2005) analyzed a related compound, revealing insights into the dihedral angles between benzene rings and torsion angles within the molecule, which may be relevant for understanding the properties and reactivity of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate (Jun-De Xing & Zhihan Nan, 2005).
Antimicrobial and Anti-inflammatory Applications
- Narayana et al. (2006) synthesized compounds related to this chemical, which exhibited promising antibacterial and antifungal activity. Some of these compounds also showed anti-inflammatory properties, suggesting potential pharmacological uses of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate in treating infections and inflammation (B. Narayana, B. V. Ashalatha, K. K. V. Raj, & N. Kumari, 2006).
Synthesis and Characterization
- The synthesis methods for similar compounds provide insights into potential approaches for synthesizing Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate. Spoorthy et al. (2021) described methods involving the reaction of similar compounds with other chemicals, and the resulting products were characterized using various techniques. This is relevant for understanding the synthetic pathways and physical properties of the compound (YN Spoorthy, P. Kumar, T. S. Rani, & L. Ravindranath, 2021).
Electrophysiological Activity
- Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential use of similar compounds in developing treatments for heart-related conditions. This research might shed light on the possible applications of Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate in cardiology (T. K. Morgan, R. Lis, W. C. Lumma, et al., 1990).
Eigenschaften
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S2/c1-3-27-22(24)20-21(17(13-30-20)15-6-4-14(2)5-7-15)31(25,26)23-16-8-9-18-19(12-16)29-11-10-28-18/h4-9,12-13,23H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLDJVGMCYLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-(4-methylphenyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

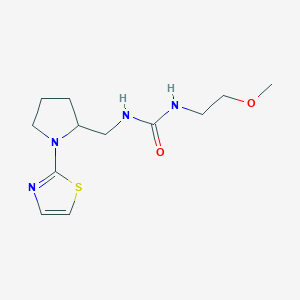
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
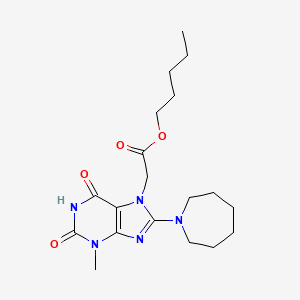
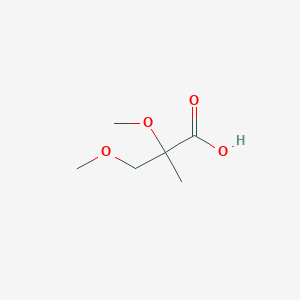
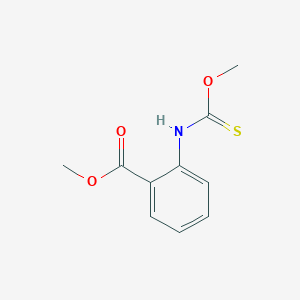
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
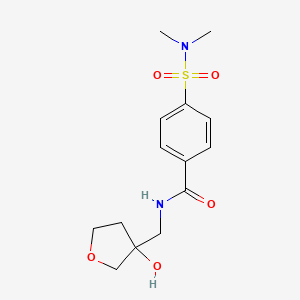
![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)
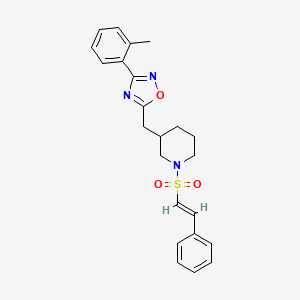
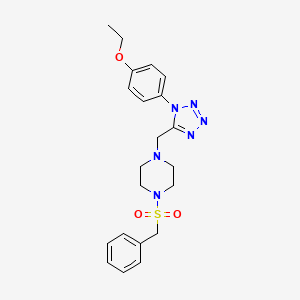
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)
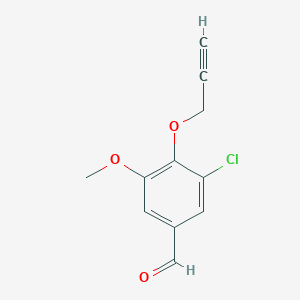

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)